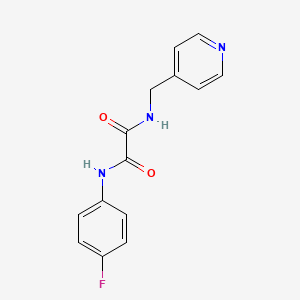

N-(4-fluorophenyl)-N-(4-pyridylmethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-N-(4-pyridylmethyl)ethanediamide, commonly referred to as FPE, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FPE belongs to the class of amide compounds and is known for its unique chemical structure, which makes it an ideal candidate for use in scientific research.

Applications De Recherche Scientifique

Supramolecular Chemistry

A study by Ferrer et al. (2010) provides new insights into the square/triangle equilibria of Pd(II) and Pt(II) supramolecules, highlighting the unexpected participation of mononuclear species in the equilibrium. The research explored the use of a rigid fluorinated ligand as a building block for supramolecular species containing diphosphane or ethylenediamine Pd(II) and Pt(II) fragments, offering a comparative analysis with previously reported smaller ligands (Ferrer et al., 2010).

Photophysical Properties and Light Emission

Zhang et al. (2017) investigated materials without typical π-bonded structures, discovering that molecules with "isolated" phenyl rings could emit visible light with high solid-state quantum yields. This study underscores the role of intramolecular through-space conjugation in extending emission spectra, providing a foundation for the development of high-efficiency fluorophores (Zhang et al., 2017).

Intracellular Applications

Wang et al. (2005) described the development and intracellular applications of a water-soluble Zn(II) sensor, demonstrating high selectivity for Zn(II) against other biologically relevant metal ions. This sensor, utilizing 4-aminonaphthalimide as the fluorophore, showcases the potential for imaging intracellular Zn(II), emphasizing the importance of fluorophore-receptor linking strategies (Wang et al., 2005).

Mécanisme D'action

Target of Action

The primary target of N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide is the yeast casein kinase of Candida albicans, known as Yck2 . This kinase plays a crucial role in the growth and survival of the fungus, making it an attractive target for antifungal drug development .

Mode of Action

The compound interacts with Yck2 through hydrophobic bonds and van der Waals interactions, stabilizing the protein-ligand complex . This interaction inhibits the kinase’s activity, disrupting the normal functioning of the fungus .

Result of Action

The inhibition of Yck2 by N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide disrupts the normal functioning of Candida albicans, potentially leading to the death of the fungus . This makes the compound a promising candidate for the development of new antifungal therapies .

Propriétés

IUPAC Name |

N'-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCNHOSHZWHDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)

![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2952907.png)